Lipophilicity and Polar Surface Area Differentiation from Bromo and Chloro Analogs
The target compound exhibits a calculated LogP of 2.34 and a Topological Polar Surface Area (TPSA) of 54.7 Ų [1]. In comparison, its direct 4-bromophenyl analog (CAS 78583-82-1) is more hydrophilic with a lower LogP of 1.80, while its 4-chlorophenyl analog (CAS 78583-81-0) has a LogP of 1.70 [2]. This difference in lipophilicity is a direct consequence of the heavier, less electronegative iodine atom, which affects membrane permeability and protein binding in a biological context [3].
| Evidence Dimension | Calculated LogP (Lipophilicity) |
|---|---|
| Target Compound Data | LogP = 2.34, TPSA = 54.7 Ų |
| Comparator Or Baseline | 5-(4-bromophenyl)-1H-pyrazol-3-amine (CAS 78583-82-1): LogP = 1.80; 5-(4-chlorophenyl)-1H-pyrazol-3-amine (CAS 78583-81-0): LogP = 1.70 |
| Quantified Difference | Target compound LogP is 0.54 and 0.64 units higher than the bromo and chloro analogs, respectively. |
| Conditions | Computational calculation based on molecular structure; consistent with standard medicinal chemistry predictions. |
Why This Matters
For procurement in drug discovery, the higher LogP of the iodo-compound directly impacts its behavior in ADME assays, providing a distinct starting point for optimizing bioavailability and target engagement compared to less lipophilic halogen analogs.
- [1] ChemSrc. 5-(4-iodophenyl)-1H-pyrazol-3-amine. m.chemsrc.com. Retrieved from https://m.chemsrc.com/en/cas/423147-31-3_947786.html View Source
- [2] PubChem. (n.d.). 5-(4-Bromophenyl)-1H-pyrazol-3-amine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2735305; and 5-(4-Chlorophenyl)-1H-pyrazol-3-amine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2735304 View Source
- [3] Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863–875. https://doi.org/10.1517/17460441.2012.714363 View Source
